molecular formula C19H21ClN4O2 B5402621 2-(4-chlorophenyl)-4-[6-(pyrrolidin-1-ylcarbonyl)pyrazin-2-yl]morpholine

2-(4-chlorophenyl)-4-[6-(pyrrolidin-1-ylcarbonyl)pyrazin-2-yl]morpholine

Cat. No. B5402621
M. Wt: 372.8 g/mol
InChI Key: IOCDLMCKHIOBCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-chlorophenyl)-4-[6-(pyrrolidin-1-ylcarbonyl)pyrazin-2-yl]morpholine, also known as CP-673451, is a small molecule compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of pyrazinyl morpholines and has shown promising results in preclinical studies for the treatment of cancer and various other diseases.

Mechanism of Action

2-(4-chlorophenyl)-4-[6-(pyrrolidin-1-ylcarbonyl)pyrazin-2-yl]morpholine exerts its therapeutic effects by inhibiting the activity of the protein kinase AKT, which is involved in various cellular processes such as cell growth, proliferation, and survival. By inhibiting AKT activity, 2-(4-chlorophenyl)-4-[6-(pyrrolidin-1-ylcarbonyl)pyrazin-2-yl]morpholine prevents the growth and spread of cancer cells and induces apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
2-(4-chlorophenyl)-4-[6-(pyrrolidin-1-ylcarbonyl)pyrazin-2-yl]morpholine has been shown to have various biochemical and physiological effects in preclinical studies. It has been shown to inhibit angiogenesis (the formation of new blood vessels) and induce apoptosis in cancer cells. Additionally, 2-(4-chlorophenyl)-4-[6-(pyrrolidin-1-ylcarbonyl)pyrazin-2-yl]morpholine has been shown to reduce inflammation and improve cardiovascular function.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-(4-chlorophenyl)-4-[6-(pyrrolidin-1-ylcarbonyl)pyrazin-2-yl]morpholine for lab experiments is its specificity for AKT inhibition, which makes it a valuable tool for studying the role of AKT in various cellular processes. However, one of the limitations of 2-(4-chlorophenyl)-4-[6-(pyrrolidin-1-ylcarbonyl)pyrazin-2-yl]morpholine is its low solubility in water, which can make it difficult to administer in some experimental settings.

Future Directions

There are several future directions for the study of 2-(4-chlorophenyl)-4-[6-(pyrrolidin-1-ylcarbonyl)pyrazin-2-yl]morpholine. One potential direction is the development of more efficient synthesis methods to improve the yield and purity of the compound. Additionally, further studies are needed to fully elucidate the mechanism of action of 2-(4-chlorophenyl)-4-[6-(pyrrolidin-1-ylcarbonyl)pyrazin-2-yl]morpholine and its potential therapeutic applications in various diseases. Finally, the development of more soluble forms of 2-(4-chlorophenyl)-4-[6-(pyrrolidin-1-ylcarbonyl)pyrazin-2-yl]morpholine could improve its efficacy in experimental settings.

Synthesis Methods

The synthesis of 2-(4-chlorophenyl)-4-[6-(pyrrolidin-1-ylcarbonyl)pyrazin-2-yl]morpholine involves a multi-step process that begins with the reaction of 4-chloroaniline with 2-bromo-1-(pyrazin-2-yl)ethanone to form 2-(4-chlorophenyl)-1-(pyrazin-2-yl)ethanone. This intermediate is then reacted with morpholine and pyrrolidine-1-carboxylic acid to yield 2-(4-chlorophenyl)-4-[6-(pyrrolidin-1-ylcarbonyl)pyrazin-2-yl]morpholine.

Scientific Research Applications

2-(4-chlorophenyl)-4-[6-(pyrrolidin-1-ylcarbonyl)pyrazin-2-yl]morpholine has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth and spread of cancer cells by targeting specific signaling pathways involved in tumor progression. Additionally, 2-(4-chlorophenyl)-4-[6-(pyrrolidin-1-ylcarbonyl)pyrazin-2-yl]morpholine has shown potential in the treatment of various other diseases such as inflammation, cardiovascular diseases, and neurological disorders.

properties

IUPAC Name

[6-[2-(4-chlorophenyl)morpholin-4-yl]pyrazin-2-yl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN4O2/c20-15-5-3-14(4-6-15)17-13-24(9-10-26-17)18-12-21-11-16(22-18)19(25)23-7-1-2-8-23/h3-6,11-12,17H,1-2,7-10,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOCDLMCKHIOBCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=CN=CC(=N2)N3CCOC(C3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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